
3-(((2-Bromoallyl)(methyl)amino)methyl)tetrahydrothiophene 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(((2-Bromoallyl)(methyl)amino)methyl)tetrahydrothiophene 1,1-dioxide is a complex organic compound with a molecular formula of C9H16BrNO2S and a molecular weight of 282.2 g/mol . This compound features a tetrahydrothiophene ring, which is a sulfur-containing heterocycle, substituted with a bromoallyl group and a methylamino group. The presence of these functional groups imparts unique chemical properties and reactivity to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(((2-Bromoallyl)(methyl)amino)methyl)tetrahydrothiophene 1,1-dioxide typically involves the reaction of tetrahydrothiophene 1,1-dioxide with 2-bromoallyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the bromoallyl group is introduced to the tetrahydrothiophene ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions
3-(((2-Bromoallyl)(methyl)amino)methyl)tetrahydrothiophene 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromoallyl group can participate in substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can react with the bromoallyl group under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
3-(((2-Bromoallyl)(methyl)amino)methyl)tetrahydrothiophene 1,1-dioxide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-(((2-Bromoallyl)(methyl)amino)methyl)tetrahydrothiophene 1,1-dioxide involves its interaction with molecular targets such as enzymes and receptors. The bromoallyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. Additionally, the compound can participate in redox reactions, affecting cellular pathways and processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(2-Bromoethyl)tetrahydrothiophene 1,1-dioxide: Similar structure but with an ethyl group instead of an allyl group.
3-(Hydroxyamino)tetrahydrothiophene 1,1-dioxide hydrochloride: Contains a hydroxyamino group instead of a bromoallyl group.
Uniqueness
The presence of the bromoallyl group in 3-(((2-Bromoallyl)(methyl)amino)methyl)tetrahydrothiophene 1,1-dioxide imparts unique reactivity and potential bioactivity compared to its analogs. This makes it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C9H16BrNO2S |
|---|---|
Poids moléculaire |
282.20 g/mol |
Nom IUPAC |
2-bromo-N-[(1,1-dioxothiolan-3-yl)methyl]-N-methylprop-2-en-1-amine |
InChI |
InChI=1S/C9H16BrNO2S/c1-8(10)5-11(2)6-9-3-4-14(12,13)7-9/h9H,1,3-7H2,2H3 |
Clé InChI |
IUBWPUWMSHCAGW-UHFFFAOYSA-N |
SMILES canonique |
CN(CC1CCS(=O)(=O)C1)CC(=C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





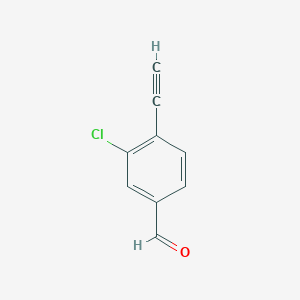


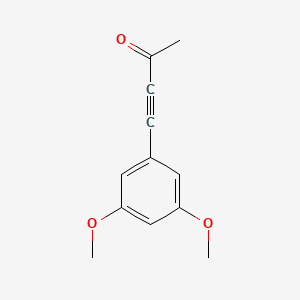
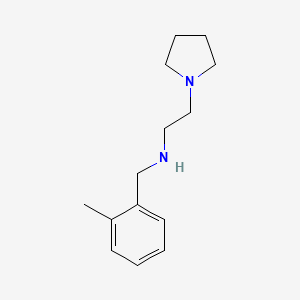
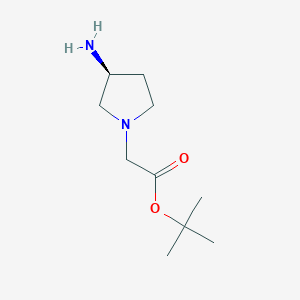


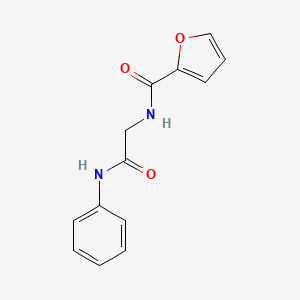
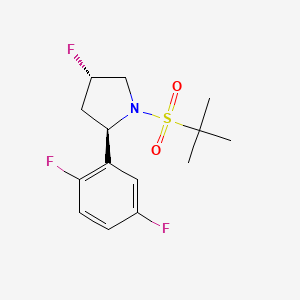
![{2-[4-(Dimethylamino)phenyl]-4-(4-phenoxyphenyl)-1,3-thiazol-5-yl}acetic acid](/img/structure/B14904150.png)
